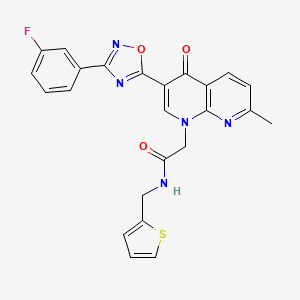
2-(Thian-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thian-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a thian-4-yl group attached to a propan-2-amine backbone
Mechanism of Action
Target of Action
Thiophene derivatives and propargylamines are known to have a wide range of biological activities. They are often used in medicinal chemistry to develop advanced compounds with various biological effects .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Thiophene derivatives and propargylamines can affect a variety of biochemical pathways. For example, some propargylamine derivatives are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Pharmacokinetics
The ADME properties of these compounds can also vary greatly depending on their specific structures. Some propargylamine derivatives, for example, are known to inhibit monoamine oxidase (MAO), which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of these compounds can include a wide range of outcomes, from anti-inflammatory and antimicrobial effects to anticancer activity .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of a thian-4-yl halide with propan-2-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-yl group to a thiol or thioether.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-(Thian-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Methiopropamine: Structurally related, with a thiophene group instead of a thian-4-yl group.
Propargylamines: Compounds like rasagiline and selegiline, which have similar amine functionalities but different substituents.
Uniqueness: 2-(Thian-4-yl)propan-2-amine is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties compared to other amines. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(thian-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNKKDINRZICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCSCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2552093.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)
![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)
![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)

![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2552112.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)
